molecular formula C19H11ClN2O2S2 B4813000 (E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile

(E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B4813000
M. Wt: 398.9 g/mol
InChI Key: YALVPIYSKCWUFH-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: Starting with a thiophene precursor, the thiophene ring is functionalized with a 4-chlorophenylsulfanyl group.

    Formation of the enenitrile: The final step involves the formation of the enenitrile moiety through a condensation reaction, often using reagents like malononitrile and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmaceutical intermediate or as a lead compound in drug discovery. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile would depend on its specific application. For example, if used as a pharmaceutical, it might interact with a particular enzyme or receptor, modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[5-(4-bromophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile
  • (E)-3-[5-(4-methylphenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile

Uniqueness

(E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile is unique due to the presence of the 4-chlorophenylsulfanyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

(E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN2O2S2/c20-15-4-6-17(7-5-15)25-19-9-8-18(26-19)11-14(12-21)13-2-1-3-16(10-13)22(23)24/h1-11H/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALVPIYSKCWUFH-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC2=CC=C(S2)SC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C\C2=CC=C(S2)SC3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 3
Reactant of Route 3
(E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 4
Reactant of Route 4
(E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 5
Reactant of Route 5
(E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 6
Reactant of Route 6
(E)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.